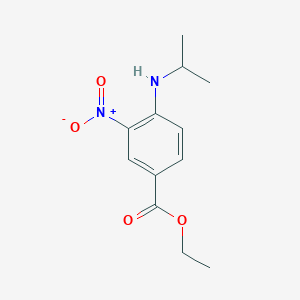

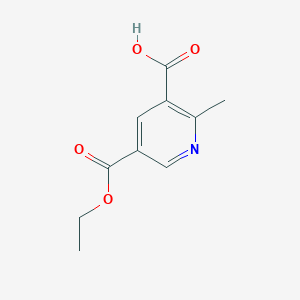

Ethyl 4-(isopropylamino)-3-nitrobenzoate

Descripción general

Descripción

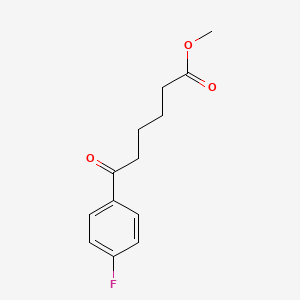

Ethyl 4-(isopropylamino)-3-nitrobenzoate is a chemical compound commonly used as a reagent in scientific research. It is a nitrobenzoic acid ester, and is used in a wide range of synthetic and analytical applications, such as in the synthesis of pharmaceuticals, peptides, and carbohydrates. It is also used in the preparation of other nitrobenzoic acid esters, and in the synthesis of various other compounds.

Aplicaciones Científicas De Investigación

Photonic Applications

Ethyl 4-(isopropylamino)-3-nitrobenzoate, a derivative of hydrazone, has been studied for its potential in photonic applications. Research on the third-order nonlinear optical properties of similar hydrazone derivatives highlights their promising features for use in photonic devices. These properties include significant values for third-order nonlinear susceptibility and nonlinear refractive index, making them suitable for applications like optical limiting (Nair et al., 2022).

Chemical Synthesis

Ethyl 4-(isopropylamino)-3-nitrobenzoate and related compounds play a crucial role in chemical synthesis processes. For instance, the esterification of 4-nitrobenzoic acid catalyzed by acidic ionic liquid is a key process in chemical production, where optimal conditions have been studied to achieve high yields (Hong-ze, 2013). Additionally, the synthesis of compounds like Dabigatran Etexilate, an important anticoagulant medication, involves intermediate steps that utilize similar nitrobenzoate derivatives (Guohua, 2013), (Yumin, 2010).

Structural Studies

Ethyl 4-(isopropylamino)-3-nitrobenzoate is also significant in structural chemistry. The crystal structure of related compounds, such as ethyl 4-butylamino-3-nitrobenzoate, has been analyzed to understand intramolecular hydrogen bonding and intermolecular interactions. These studies contribute to a deeper understanding of molecular structures and their implications (Narendra Babu et al., 2009).

Thermodynamic and Solubility Studies

Understanding the solubility and thermodynamic properties of compounds like ethyl 4-(isopropylamino)-3-nitrobenzoate is essential for various applications, including pharmaceuticals and chemical engineering. Studies have focused on determining the solubility of related nitrobenzoic acids in different organic solvents and analyzing their thermodynamic properties (Wu et al., 2016).

Mecanismo De Acción

Target of Action

Similar compounds such as belotecan, a semi-synthetic camptothecin analogue, have been found to target topoisomerase i . Another compound, 4-(Isopropylamino)diphenylamine, is commonly used as an antiozonant in rubbers

Mode of Action

The mode of action of Ethyl 4-(isopropylamino)-3-nitrobenzoate is currently unknown. Similar compounds like belotecan block topoisomerase i, stabilizing the cleavable complex of topoisomerase i-dna, which inhibits the religation of single-stranded dna breaks generated by topoisomerase i . This leads to lethal double-stranded DNA breaks when the topoisomerase I-DNA complex is encountered by the DNA replication machinery, disrupting DNA replication and causing the tumor cell to undergo apoptosis .

Biochemical Pathways

Similar compounds like belotecan affect the dna replication pathway by inhibiting topoisomerase i

Pharmacokinetics

Similar compounds like 2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol have been studied, and it was found that increases in dose led to proportionate increases in the maximum blood substance concentration .

Result of Action

The molecular and cellular effects of Ethyl 4-(isopropylamino)-3-nitrobenzoate are currently unknown. Similar compounds like belotecan cause lethal double-stranded dna breaks when the topoisomerase i-dna complex is encountered by the dna replication machinery, disrupting dna replication and causing the tumor cell to undergo apoptosis .

Action Environment

It is known that environmental factors can significantly impact the effectiveness of similar compounds

Propiedades

IUPAC Name |

ethyl 3-nitro-4-(propan-2-ylamino)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O4/c1-4-18-12(15)9-5-6-10(13-8(2)3)11(7-9)14(16)17/h5-8,13H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFXPNIJPTXGHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)NC(C)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 2-(4-bromophenyl)-2-[(propan-2-yl)amino]acetate](/img/structure/B1429741.png)

![Ethyl 3-methoxyfuro[2,3-c]pyridine-2-carboxylate](/img/structure/B1429747.png)

![1-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)ethanone](/img/structure/B1429759.png)